3-Bromo-5-(piperidin-2-yl)pyridine
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Overview
Description
“3-Bromo-5-(piperidin-2-yl)pyridine” is a compound with the molecular formula C10H13BrN2 . It is a pyridine alkaloid, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom, substituted by a piperidin-2-yl group at position 3 .
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-5-(piperidin-2-yl)pyridine” has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(piperidin-2-yl)pyridine” consists of a pyridine ring substituted by a piperidin-2-yl group at position 3 and a bromine atom at position 5 . The exact mass of the compound is 240.02621 g/mol .Physical And Chemical Properties Analysis
“3-Bromo-5-(piperidin-2-yl)pyridine” has a molecular weight of 241.13 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s XLogP3, a measure of its lipophilicity, is 1.7 .Scientific Research Applications
Piperidine Derivatives in Drug Design
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones has been summarized .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidine Derivatives in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Results or Outcomes
Piperidine Derivatives in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Piperidine derivatives are used in the synthesis of various materials . These materials have applications in various industries including electronics, pharmaceuticals, and more .
Methods of Application or Experimental Procedures
The methods of application involve the synthesis of piperidine derivatives and their incorporation into various materials .
Results or Outcomes
The results or outcomes of these applications are diverse and depend on the specific material and its intended use .
Piperidine Derivatives in Chemical Synthesis
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Results or Outcomes
Piperidine Derivatives in Biological Evaluation
Specific Scientific Field
This application falls under the field of Biological Evaluation .
Future Directions
The future directions for “3-Bromo-5-(piperidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical properties, and potential applications. Pyridine derivatives are found in numerous bioactive molecules and have diverse functional groups, indicating their potential for various applications .
properties
IUPAC Name |
3-bromo-5-piperidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOMWRSTHXDLLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398064 |
Source
|
Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(piperidin-2-yl)pyridine | |
CAS RN |
179119-97-2 |
Source
|
Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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